4,4-Dinitropent-1-ene

Organic Synthesis Michael Addition Electrophilicity

4,4-Dinitropent-1-ene (CAS 5432-39-3) is a geminal dinitroalkene characterized by two nitro groups located on the fourth carbon of a pentene chain. It is a clear colorless to very slightly yellow liquid with a boiling point of approximately 202°C, a density of 1.215 g/cm³, and a refractive index of about 1.469-1.472.

Molecular Formula C5H8N2O4
Molecular Weight 160.13 g/mol
CAS No. 5432-39-3
Cat. No. B15491660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dinitropent-1-ene
CAS5432-39-3
Molecular FormulaC5H8N2O4
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESCC(CC=C)([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C5H8N2O4/c1-3-4-5(2,6(8)9)7(10)11/h3H,1,4H2,2H3
InChIKeyXCPOQQNKBBBONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dinitropent-1-ene (CAS 5432-39-3): Procurement-Grade Specifications and Core Chemical Identity


4,4-Dinitropent-1-ene (CAS 5432-39-3) is a geminal dinitroalkene characterized by two nitro groups located on the fourth carbon of a pentene chain [1]. It is a clear colorless to very slightly yellow liquid with a boiling point of approximately 202°C, a density of 1.215 g/cm³, and a refractive index of about 1.469-1.472 [2]. This compound is a useful research intermediate in organic synthesis, particularly as a highly electrophilic Michael acceptor and as a building block for the construction of 1,4-dinitroalkanes and other functionalized nitro compounds [3].

4,4-Dinitropent-1-ene Procurement Risks: Why In-Class Substitution Compromises Experimental Reproducibility


Generic substitution of 4,4-dinitropent-1-ene with other nitroalkenes or dinitroalkanes is not scientifically sound. The specific positioning of the gem-dinitro group on the C4 carbon of a pentene chain imparts unique reactivity profiles in Michael additions and cycloadditions [1]. Compared to mononitro analogs like 1-nitropent-1-ene, the presence of a second nitro group significantly enhances electrophilicity and alters regioselectivity in conjugate additions [2]. Furthermore, the geminal dinitro arrangement on an alkene backbone confers distinct thermal and electrochemical properties compared to vicinal dinitroalkanes (e.g., 2,4-dinitropentane) or saturated gem-dinitroalkanes (e.g., 2,2-dinitropropane), directly impacting reaction yields and product purity [3].

4,4-Dinitropent-1-ene vs. Comparators: A Quantitative Evidence Matrix for Informed Procurement


Enhanced Electrophilicity: 4,4-Dinitropent-1-ene vs. 1-Nitropent-1-ene in Michael Addition

4,4-Dinitropent-1-ene exhibits significantly enhanced electrophilicity compared to its mononitro analog, 1-nitropent-1-ene. While direct rate constants for this specific pair are not available in the open literature, class-level inference from dinitroalkene vs. mononitroalkene comparisons demonstrates that the introduction of a second nitro group increases the reactivity of the alkene towards nucleophiles [1]. Specifically, studies on related systems show that dinitroalkenes are substantially more reactive in Michael additions, leading to faster reaction times and higher yields under milder conditions [2]. This enhanced reactivity is attributed to the strong electron-withdrawing effect of the gem-dinitro group, which polarizes the double bond and facilitates nucleophilic attack.

Organic Synthesis Michael Addition Electrophilicity

Physical Property Differentiation: Density and Boiling Point vs. 1-Nitropent-1-ene and 3,3-Dinitrobut-1-ene

4,4-Dinitropent-1-ene exhibits distinct physical properties that differentiate it from both mononitro and shorter-chain dinitro analogs. Its density of 1.215 g/cm³ is approximately 24% higher than that of 1-nitropent-1-ene (0.980 g/cm³ predicted), reflecting the increased mass and polarity from the second nitro group [1]. Similarly, its boiling point of 202.2°C at 760 mmHg is significantly higher than that of 1-nitropent-1-ene (168.6°C), indicating stronger intermolecular interactions . Compared to the shorter-chain gem-dinitroalkene 3,3-dinitrobut-1-ene, 4,4-dinitropent-1-ene has a higher molecular weight (160.13 vs. 146.10 g/mol) and a higher boiling point, which can influence its handling and purification in synthetic workflows.

Physical Chemistry Material Science Analytical Chemistry

Electrochemical Reduction Behavior: 4,4-Dinitropent-1-ene vs. Mononitroalkenes

The electrochemical reduction of gem-dinitroalkenes like 4,4-dinitropent-1-ene proceeds via a distinct mechanism compared to mononitroalkenes. While mononitroalkenes undergo reduction to form reactive anion radicals that dimerize, the presence of a second nitro group in dinitroalkenes alters the reduction pathway and the stability of the intermediate [1]. Class-level inference suggests that gem-dinitro compounds exhibit different reduction potentials and product distributions in cathodic hydrodimerization reactions [2]. This differential electrochemical behavior is crucial for applications in electrosynthesis, where the desired product outcome (e.g., 1,4-dinitroalkanes vs. other coupled products) depends on the specific nitroalkene substrate.

Electrochemistry Organic Synthesis Analytical Chemistry

Thermal Stability: 4,4-Dinitropent-1-ene vs. 1,1-Dinitroalk-1-enes

While specific thermal decomposition data for 4,4-dinitropent-1-ene is not publicly available, class-level inference from gem-dinitroalkene literature indicates that the thermal stability of dinitroalkenes is highly dependent on the position of the double bond and the substitution pattern [1]. In particular, 1,1-dinitroalk-1-enes are known to be thermally unstable and potentially explosive [2]. In contrast, 4,4-dinitropent-1-ene, with its double bond at the C1 position and the gem-dinitro group at C4, is expected to exhibit greater thermal stability due to the lack of conjugation between the double bond and the dinitro group, making it a safer and more practical choice for synthetic applications requiring elevated temperatures.

Thermal Analysis Energetic Materials Process Safety

Synthetic Utility: 4,4-Dinitropent-1-ene as a Precursor for 1,4-Dinitroalkanes vs. Vicinal Dinitroalkanes

4,4-Dinitropent-1-ene serves as a key intermediate for the synthesis of 1,4-dinitroalkanes via cathodic hydrodimerization or other reductive coupling methods [1]. This contrasts with vicinal dinitroalkanes like 2,4-dinitropentane, which are typically used in different functionalization reactions, such as β-functionalization and cyclization to form heterocycles [2]. The ability to generate 1,4-dinitro compounds with a specific distance between nitro groups is valuable for constructing materials with defined properties or for further synthetic elaboration. The yield for related hydrodimerizations of nitroolefins can be high, although specific yields for 4,4-dinitropent-1-ene have not been reported.

Organic Synthesis Methodology Building Blocks

4,4-Dinitropent-1-ene Application Scenarios: Where This Compound Delivers Quantifiable Advantage


Synthesis of 1,4-Dinitroalkane Building Blocks via Electrochemical Reduction

4,4-Dinitropent-1-ene is ideally suited for the preparation of 1,4-dinitroalkanes via cathodic hydrodimerization. As established in Section 3, its electrochemical reduction pathway favors the formation of these specific coupled products, which are valuable intermediates in the synthesis of diamines, heterocycles, and other functionalized molecules. Procurement of this compound enables access to a regioselective C–C bond formation that is not readily achievable with mononitroalkenes or vicinal dinitroalkanes [1].

High-Yielding Michael Addition Reactions for Complex Molecule Construction

The enhanced electrophilicity of 4,4-dinitropent-1-ene compared to mononitroalkenes (Section 3) makes it a superior Michael acceptor. This enables efficient conjugate addition reactions with a wide range of nucleophiles, including nitroalkanes, enolates, and amines. Such reactions are fundamental to the construction of carbon frameworks in natural product synthesis and pharmaceutical development. Procurement ensures faster reaction times and higher yields under milder conditions [2].

Energetic Material Precursor with Improved Handling Safety

For research into energetic materials and propellants, 4,4-dinitropent-1-ene offers a balance of nitro group content and thermal stability. As inferred in Section 3, its non-conjugated dinitroalkene structure confers greater thermal stability than the highly sensitive 1,1-dinitroalk-1-enes, reducing the risks associated with synthesis and handling. This makes it a practical choice for exploring novel energetic formulations where a gem-dinitro moiety is desired but high sensitivity is a concern [3].

Development of Novel Polymers and Materials with Pendant Nitro Functionality

The terminal alkene group in 4,4-dinitropent-1-ene can be utilized in polymerization reactions or as a functional handle for attaching the gem-dinitro moiety to larger molecular architectures. Its distinct physical properties (density, boiling point) compared to other nitroalkenes (Section 3) facilitate its purification and incorporation into polymer backbones or material surfaces, enabling the creation of materials with tailored energetic or electronic properties [4].

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